molecular formula C8H11NO3S B6150590 3-methoxy-N-methylbenzene-1-sulfonamide CAS No. 1538358-34-7

3-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B6150590
CAS No.: 1538358-34-7
M. Wt: 201.25 g/mol
InChI Key: BRSXSIBTQORYDY-UHFFFAOYSA-N
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Description

3-methoxy-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S It is a sulfonamide derivative, characterized by the presence of a methoxy group attached to the benzene ring and a methyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:

3-methoxybenzenesulfonyl chloride+methylamineThis compound+HCl\text{3-methoxybenzenesulfonyl chloride} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl} 3-methoxybenzenesulfonyl chloride+methylamine→this compound+HCl

The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of N-alkyl or N-acyl derivatives.

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of N-methylbenzene-1-sulfonamide.

Scientific Research Applications

3-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxybenzenesulfonamide
  • N-methylbenzenesulfonamide
  • 4-methoxy-N-methylbenzenesulfonamide

Uniqueness

3-methoxy-N-methylbenzene-1-sulfonamide is unique due to the presence of both a methoxy group and a methyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1538358-34-7

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

3-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-9-13(10,11)8-5-3-4-7(6-8)12-2/h3-6,9H,1-2H3

InChI Key

BRSXSIBTQORYDY-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)OC

Purity

95

Origin of Product

United States

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